

In Vitro Antibacterial Spectrum of Antofloxacin Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Antofloxacin hydrochloride*

Cat. No.: *B1667554*

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Introduction

Antofloxacin hydrochloride is a novel fourth-generation fluoroquinolone antibiotic exhibiting a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. As with other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. This dual-inhibition disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of **Antofloxacin hydrochloride**, presenting quantitative data, experimental protocols, and a visualization of its mechanism of action.

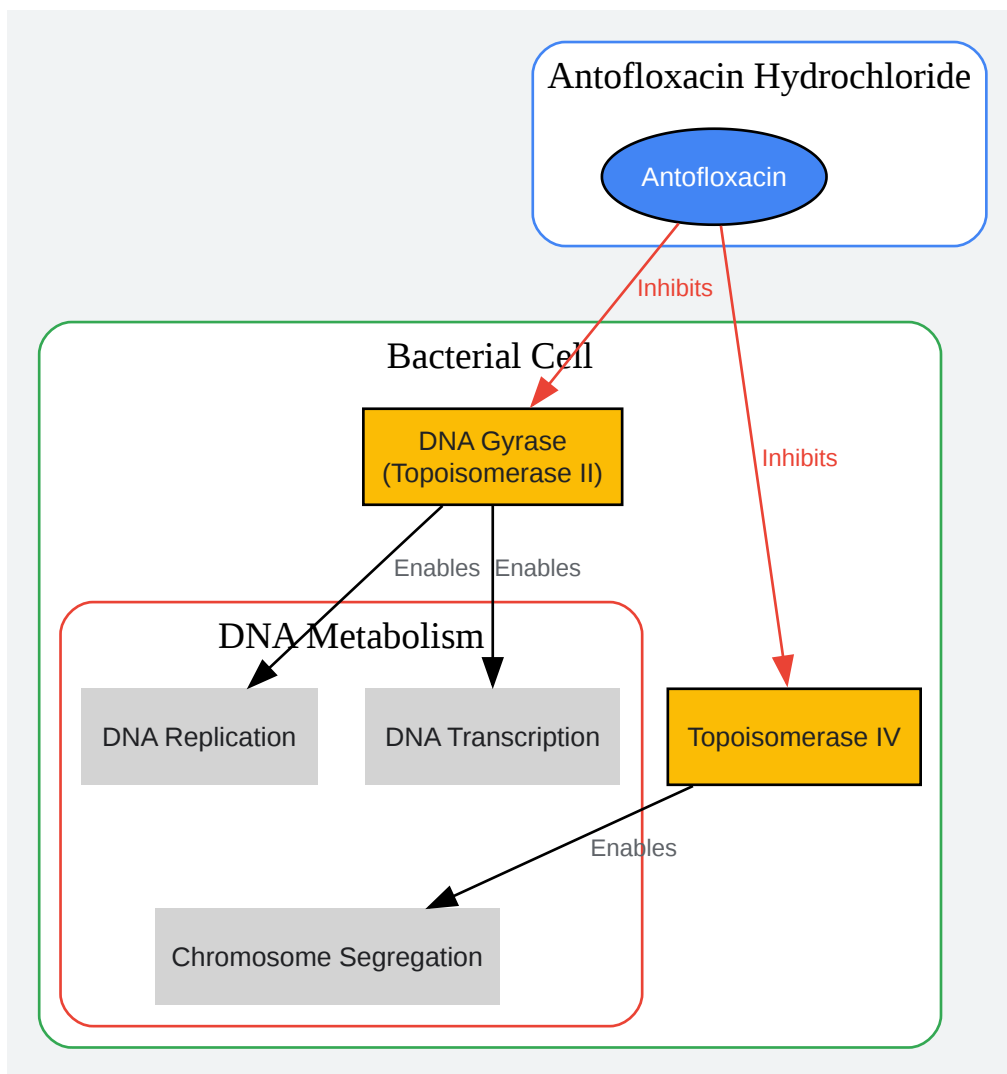
Mechanism of Action

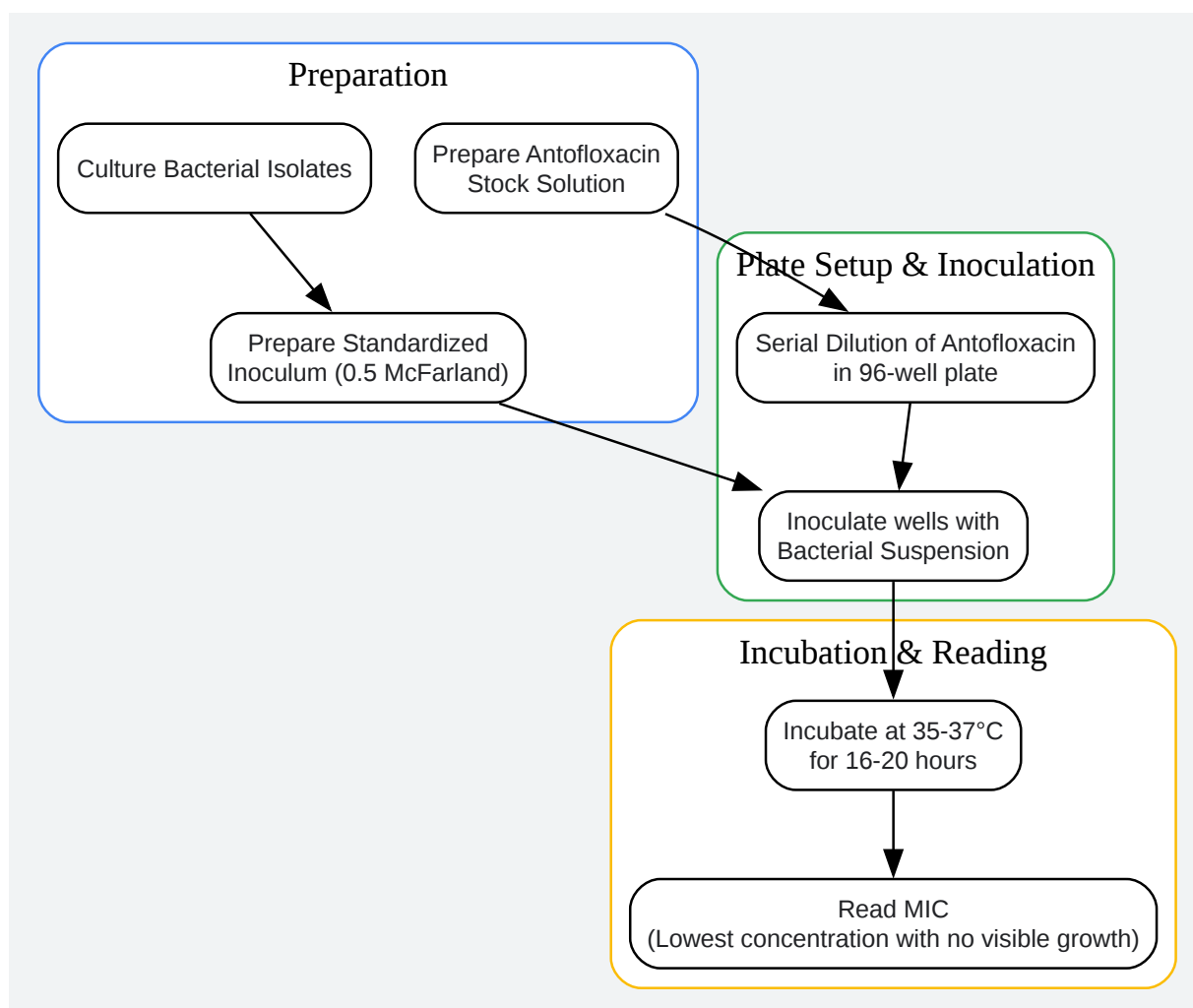
Antofloxacin hydrochloride exerts its bactericidal effect by targeting two key enzymes involved in bacterial DNA metabolism:

- **DNA Gyrase:** This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. By inhibiting DNA gyrase, Antofloxacin prevents this supercoiling, leading to the disruption of these fundamental cellular processes.

- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Antofloxacin results in the inability of the bacterial cell to segregate its chromosomes, thereby halting cell division.

The dual targeting of both DNA gyrase and topoisomerase IV is a key feature of modern fluoroquinolones like Antofloxacin, contributing to their potent bactericidal activity and potentially reducing the likelihood of the development of bacterial resistance.





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